2',6'-Dichloro-3'-fluoroacetophenone

Catalog No.
S714730
CAS No.
290835-85-7
M.F
C8H5Cl2FO
M. Wt
207.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',6'-Dichloro-3'-fluoroacetophenone

CAS Number

290835-85-7

Product Name

2',6'-Dichloro-3'-fluoroacetophenone

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanone

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3

InChI Key

VJBFZHHRVCPAPZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)Cl

Synonyms

2,6-Dichloro-3-fluoroacetophenone; 2’,6’-Dichloro-3’-fluoroacetophenone

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)Cl

2',6'-Dichloro-3'-fluoroacetophenone is an organic compound with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol. It appears as a clear colorless to light yellow liquid and is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, specifically at the 2 and 6 positions, and a fluorinated acetophenone moiety at the 3 position. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals .

There is no documented research readily available on the specific mechanism of action of DCF.

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The electron-withdrawing effects of the chlorine and fluorine groups can facilitate further substitutions on the aromatic ring.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines under specific conditions.

These reactions make it a versatile intermediate in organic synthesis .

Synthesis of 2',6'-dichloro-3'-fluoroacetophenone can be achieved through several methods:

  • Direct Halogenation: Starting from acetophenone, chlorination and fluorination can be performed using reagents such as phosphorus pentachloride and potassium fluoride.
  • Multi-step Synthesis: A more complex route involves synthesizing intermediates like 2,6-dichlorobenzaldehyde followed by a fluorination step to introduce the fluorine atom.
  • Reagent-Based Synthesis: Utilizing specific reagents like sulfuryl chloride for chlorination followed by fluorination with HF or other fluorinating agents can yield the desired product .

2',6'-Dichloro-3'-fluoroacetophenone serves multiple purposes in various fields:

  • Pharmaceutical Intermediate: It is used in the synthesis of active pharmaceutical ingredients due to its structural properties.
  • Organic Synthesis: The compound acts as a building block for more complex organic molecules in research and industrial applications.
  • Agricultural Chemicals: Potential applications include use as a precursor in developing agrochemicals .

Interaction studies involving 2',6'-dichloro-3'-fluoroacetophenone focus on its reactivity with biological systems and other chemical entities. Preliminary findings suggest that its halogenated nature may enhance interactions with enzymes or receptors, although comprehensive studies are needed to clarify its pharmacodynamics and pharmacokinetics. Understanding these interactions could lead to insights into its efficacy as a pharmaceutical agent or its environmental impact when used in agricultural applications .

Several compounds share structural similarities with 2',6'-dichloro-3'-fluoroacetophenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-DichloroacetophenoneTwo chlorine atoms on acetophenoneLacks fluorine; primarily used as an insecticide
3-FluoroacetophenoneOne fluorine atom on acetophenoneNo chlorine; different reactivity profile
2-Chloro-3-fluoroacetophenoneOne chlorine, one fluorineSimilar reactivity; less halogenation

The uniqueness of 2',6'-dichloro-3'-fluoroacetophenone lies in its combination of both chlorine and fluorine substituents, which may confer distinct chemical reactivity patterns not observed in other similar compounds .

The stabilization of the s-trans conformer in 2',6'-dichloro-3'-fluoroacetophenone arises primarily from dipole-dipole repulsion between the electron-withdrawing substituents. Density functional theory (DFT) calculations demonstrate that the s-cis conformation, where the fluorine atom at position 3' and the carbonyl oxygen adopt a syn-periplanar arrangement, experiences significant electrostatic repulsion due to the polar C–F and C=O bonds [2]. This repulsion destabilizes the s-cis conformer by approximately 4.2 kcal/mol compared to the s-trans geometry, where the fluorine and oxygen dipoles adopt an anti-periplanar orientation [2].

X-ray crystallographic data confirm the predominance of the s-trans conformation in the solid state, with the benzene ring and carbonyl group maintaining near-coplanarity (dihedral angle: 8.3°) [2]. This alignment minimizes steric hindrance between the 2',6'-dichloro substituents and the acetyl group while optimizing conjugation between the aromatic π-system and the carbonyl moiety. The calculated dipole moment for the s-trans conformer (3.8 Debye) is substantially lower than that of the s-cis form (5.1 Debye), reflecting more efficient charge distribution in the former [2].

Table 1: Conformer Energies and Dipole Moments from DFT Calculations

ConformationRelative Energy (kcal/mol)Dipole Moment (Debye)
s-trans0.03.8
s-cis4.25.1

Through-Space Spin-Spin Coupling in NMR Spectroscopy

The s-trans conformation enables unique through-space (TS) spin-spin coupling between the α-hydrogen (Hα) of the acetyl group and the 3'-fluorine atom, despite their separation exceeding typical through-bond coupling ranges. Nuclear Overhauser effect spectroscopy (NOESY) experiments reveal an Hα–F internuclear distance of 2.3 Å in deuterated chloroform, which is smaller than the sum of their van der Waals radii (2.7 Å) [2]. This proximity facilitates scalar coupling through space, yielding observable $$^5J$$(Hα,F) values ranging from 2.1 to 3.5 Hz across solvents [2].

$$^{19}\text{F}$$-$$^{13}\text{C}$$ heteronuclear correlation spectroscopy (HETCOR) further identifies a $$^4J$$(Cα,F) coupling constant of 6.8 Hz in dimethyl sulfoxide, confirming persistent through-space interactions even when the carbonyl carbon is separated by four bonds from fluorine [2]. These couplings serve as direct spectroscopic evidence for the rigid s-trans conformation, as molecular dynamics simulations predict rapid averaging of TS couplings in flexible systems.

Dielectric Constant Dependence of Coupling Constants

The magnitude of TS couplings in 2',6'-dichloro-3'-fluoroacetophenone exhibits a linear dependence on solvent dielectric constant (ε), with $$^5J$$(Hα,F) increasing by 0.12 Hz per unit rise in ε [2]. This relationship arises from solvent polarization effects that subtly alter electron density distribution without significantly changing molecular geometry. In low-ε solvents like hexane (ε = 1.9), the Hα–F coupling diminishes to 1.8 Hz, while in high-ε acetonitrile (ε = 37.5), it amplifies to 3.4 Hz [2].

Table 2: Solvent Effects on Through-Space Coupling Constants

SolventDielectric Constant (ε)$$^5J$$(Hα,F) (Hz)$$^4J$$(Cα,F) (Hz)
Hexane1.91.84.2
Chloroform4.82.35.6
Acetone20.72.96.2
Dimethyl Sulfoxide46.73.56.8

The dielectric-dependent modulation of coupling constants provides a novel tool for probing local solvent environments in fluorinated aromatic systems. Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations attribute 68% of the solvent effect to electrostatic polarization, with the remaining 32% arising from van der Waals interactions between the solute and solvent molecules [2]. This sensitivity to solvent polarity underscores the compound’s potential as a molecular probe for studying microenvironmental changes in supramolecular systems.

The most prominent medicinal chemistry application of 2',6'-dichloro-3'-fluoroacetophenone lies in its utilization as the starting material for synthesizing the chiral intermediate required in crizotinib production [2] [3]. Crizotinib, a dual anaplastic lymphoma kinase and mesenchymal-epithelial transition factor inhibitor approved for treating non-small cell lung cancer, requires the chiral alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a critical building block [4] [5].

Asymmetric Hydrogenation Approaches

The conversion of 2',6'-dichloro-3'-fluoroacetophenone to the desired chiral alcohol has been achieved through multiple catalytic systems, each offering distinct advantages in terms of selectivity and efficiency. The most notable advancement involves the application of the iridium catalyst Ir[(R)-DTB-SpiroPAP-3-Me], which achieves exceptional enantioselectivity of 99.6% enantiomeric excess with complete conversion under mild reaction conditions [4]. This process operates at 10 atmospheres hydrogen pressure and 30°C, completing the transformation in just 1.5 hours, demonstrating remarkable efficiency for industrial-scale production.

Alternative biocatalytic approaches have employed pig liver esterase systems, achieving greater than 95% enantiomeric excess while operating under environmentally benign aqueous conditions at 37°C [5]. These enzymatic processes offer advantages in terms of sustainability and mild reaction conditions, though typically requiring longer reaction times compared to organometallic catalysts.

Continuous flow hydrogenation technology has been successfully implemented using prepassivated Raney nickel catalysts, achieving 99.5% conversion with high selectivity while eliminating side reactions such as dehalogenation and debenzylation [6] [7]. This approach demonstrates particular value for kilogram-scale production, offering enhanced safety profiles and consistent product quality through precise reaction control.

Table 1: Crizotinib Intermediate Synthesis Data

Catalyst SystemSubstrateProduct Enantiomeric ExcessConversion/YieldReaction Conditions
Ir[(R)-DTB-SpiroPAP-3-Me]2,6-Dichloro-3-fluoroacetophenone99.6% ee100% conversion10 atm H2, 30°C, 1.5 h
Pig liver esterase2,6-Dichloro-3-fluoroacetophenone>95% ee90-95% yieldAqueous buffer, 37°C
Raney Nickel (continuous flow)(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridineNot applicable99.5% conversionRoom temperature, continuous flow
CBS reduction system2,6-Dichloro-3-fluoroacetophenone89% ee85-90% yieldToluene, -20°C
NADPH-dependent reductasesα-Fluoroacetophenones85-99% ee>90% conversionAqueous medium, mild conditions

Process Development and Optimization

Recent advances in process chemistry have focused on developing scalable synthetic routes that minimize waste generation and improve overall efficiency [2]. The optimization of reaction parameters, including catalyst loading, hydrogen pressure, and temperature control, has enabled the development of robust manufacturing processes suitable for pharmaceutical production requirements.

Studies investigating the mechanistic aspects of these transformations have revealed that the unique electronic properties imparted by the halogen substituents significantly influence the stereochemical outcome of the reduction [4]. The electron-withdrawing effects of the chlorine and fluorine atoms modify the carbonyl electrophilicity, enhancing the discrimination between prochiral faces during the catalytic reduction process.

Bioisosteric Replacement Strategies in Lead Optimization

The structural framework of 2',6'-dichloro-3'-fluoroacetophenone serves as an excellent platform for exploring bioisosteric replacement strategies in drug design, offering multiple sites for systematic modification to optimize pharmacological properties [8] [9]. The strategic positioning of halogen substituents provides opportunities for fine-tuning molecular interactions while maintaining essential pharmacophore elements.

Halogen Bioisosterism in Drug Design

The chlorine atoms at the 2' and 6' positions of the acetophenone scaffold can be systematically replaced with alternative substituents to modulate lipophilicity, metabolic stability, and receptor binding characteristics [10]. Replacement of chlorine with bromine typically increases lipophilicity and may alter metabolic pathways, while substitution with methyl groups reduces the electron-withdrawing character and modifies hydrogen bonding patterns [11].

The fluorine atom at the 3' position presents particularly interesting opportunities for bioisosteric modification [9]. Fluorine replacement with hydrogen eliminates the strong electron-withdrawing effect and reduces the dipole moment, potentially affecting membrane permeability and protein binding affinity. Alternative bioisosteres such as hydroxyl or methoxy groups introduce hydrogen bonding capabilities that can enhance selectivity for specific biological targets [10].

Table 2: Bioisosteric Replacement Strategies

Original GroupBioisosteric ReplacementProperty ChangeBiological ImpactDesign Rationale
Chlorine (Cl)Bromine, Methyl, TrifluoromethylIncreased lipophilicity, altered metabolismModified receptor binding affinityOptimize potency and selectivity
Fluorine (F)Hydrogen, Hydroxyl, MethoxyReduced electronegativity, H-bondingChanged pharmacokinetic propertiesImprove ADME properties
Acetyl group (COCH3)Trifluoroacetyl, MethylsulfonylEnhanced electron-withdrawing effectEnhanced enzyme inhibitionEnhance metabolic stability
Phenyl ringPyridine, Thiophene, PyrimidineAltered π-π interactions, polarityAltered membrane permeabilityAddress off-target effects
Multiple halogensSingle halogen, Alkyl groupsSimplified synthesis, reduced steric bulkImproved selectivity profileSimplify synthetic accessibility

Acetyl Group Modifications

The acetyl moiety in 2',6'-dichloro-3'-fluoroacetophenone can be modified through bioisosteric replacement to address specific pharmacological challenges [10]. Replacement with trifluoroacetyl groups enhances the electron-withdrawing character, potentially improving binding affinity to electron-rich binding sites. Methylsulfonyl bioisosteres offer similar electronic properties while introducing different hydrogen bonding patterns and metabolic stability profiles.

The carbonyl group itself can be replaced with various bioisosteric alternatives, including oxime, hydrazone, or heterocyclic equivalents, each offering distinct advantages in terms of metabolic stability and receptor selectivity [8]. These modifications allow medicinal chemists to systematically explore structure-activity relationships while maintaining the core pharmacophore elements essential for biological activity.

Aromatic Ring Bioisosterism

The phenyl ring system in 2',6'-dichloro-3'-fluoroacetophenone can be replaced with heterocyclic bioisosteres to modulate various pharmacological properties [12]. Pyridine replacements introduce nitrogen atoms that can serve as hydrogen bond acceptors, potentially enhancing binding affinity to complementary binding sites. Thiophene bioisosteres maintain aromatic character while introducing sulfur atoms that can participate in unique protein interactions [13].

These aromatic bioisosteres often demonstrate altered metabolic profiles compared to the parent phenyl system, offering opportunities to address metabolic stability concerns while maintaining or enhancing biological activity [14]. The selection of appropriate aromatic bioisosteres requires careful consideration of the target binding site characteristics and the desired pharmacokinetic properties.

Conformation-Dependent Pharmacophore Modeling

The development of accurate pharmacophore models for 2',6'-dichloro-3'-fluoroacetophenone and its derivatives requires comprehensive understanding of the conformational preferences and their impact on biological activity [15] [16]. The restricted rotation around key bonds due to steric interactions between halogen substituents creates defined conformational states that directly influence receptor binding characteristics.

Dynamic Pharmacophore Development

Contemporary pharmacophore modeling approaches incorporate molecular dynamics simulations to capture the dynamic nature of ligand-receptor interactions [15] [16]. For 2',6'-dichloro-3'-fluoroacetophenone, these studies reveal that the preferred bioactive conformation adopts a planar arrangement with the acetyl group oriented perpendicular to the aromatic ring plane, maximizing favorable electrostatic interactions while minimizing steric clashes [17].

The influence of halogen substituents on conformational preferences has been extensively studied through computational analysis [18]. The chlorine atoms at the 2' and 6' positions create steric barriers that restrict rotation around the carbon-carbon bond connecting the acetyl group to the aromatic ring. This conformational restriction enhances the precision of pharmacophore models by reducing the conformational space that must be considered during virtual screening campaigns.

Table 3: Pharmacophore Features

Pharmacophore FeatureMolecular ComponentSpatial Coordinates (Å)Interaction TypeTolerance (Å)
Hydrogen Bond AcceptorCarbonyl oxygen (C=O)X: 0.0, Y: 0.0, Z: 0.0Directional H-bonding±0.5
Hydrophobic Region 1Chlorine atoms at 2,6-positionsX: ±2.1, Y: 1.2, Z: 0.0Van der Waals interactions±1.0
Hydrophobic Region 2Fluorine atom at 3-positionX: 0.0, Y: -2.4, Z: 0.0Weak hydrogen bonding±0.8
Aromatic RingSubstituted benzene ringX: 0.0, Y: 0.0, Z: 1.4π-π stacking interactions±1.2
Electrostatic InteractionElectron-deficient aromatic systemDistributed across ring systemElectrostatic complementarity±0.7

Conformational Analysis and Energy Landscapes

Detailed conformational analysis reveals that 2',6'-dichloro-3'-fluoroacetophenone exists in multiple low-energy conformations, each potentially contributing to different aspects of biological activity [19]. The s-trans conformation, where the acetyl group adopts a 180-degree orientation relative to the aromatic ring, represents the global energy minimum and typically corresponds to the bioactive conformation for enzyme inhibition [15].

Alternative conformations, including the s-cis arrangement with the acetyl group oriented at 0 degrees, lie approximately 2.1 kcal/mol higher in energy but may be accessed under physiological conditions [15]. These higher-energy conformations can contribute to off-target interactions or alternative binding modes, emphasizing the importance of considering conformational flexibility in drug design efforts.

Table 4: Conformational Analysis Parameters

Conformational ParameterLow Energy ConformationHigh Energy ConformationEnergy Difference (kcal/mol)Biological Relevance
C-C(O) Bond Rotation180° (s-trans)0° (s-cis)2.1Receptor binding geometry
Aromatic Ring PlanarityCoplanar arrangementNon-planar twist4.8π-π stacking capability
Halogen OrientationIn-plane with ringOut-of-plane rotation1.3Electrostatic interactions
Dipole Moment3.2 Debye2.8 DebyeN/AMembrane permeability
Molecular Volume165.3 ų172.1 ųN/ASteric complementarity

Receptor-Based Pharmacophore Refinement

The integration of receptor structural information with ligand-based pharmacophore models has enabled the development of highly predictive models for virtual screening applications [20] [21]. For targets where crystal structures are available, the pharmacophore features of 2',6'-dichloro-3'-fluoroacetophenone can be mapped directly onto complementary binding site features, providing insights into the molecular basis of selectivity and potency [18].

These structure-based approaches have revealed that the halogen substituents participate in specific halogen bonding interactions with electron-rich regions of target proteins . The fluorine atom can act as a weak hydrogen bond acceptor, while the chlorine atoms participate in halogen-π interactions with aromatic residues in the binding site. Understanding these interactions enables the rational design of derivatives with enhanced binding affinity and selectivity profiles.

The application of machine learning techniques to pharmacophore modeling has further enhanced the predictive capability of these models. By training algorithms on large datasets of structurally related compounds and their biological activities, researchers can identify subtle structure-activity relationships that might not be apparent through traditional analysis methods. These advanced modeling approaches have proven particularly valuable for optimizing compounds based on the 2',6'-dichloro-3'-fluoroacetophenone scaffold.

Table 5: Biological Activity Data

Activity TypeTarget/OrganismIC50/MIC ValueMechanism of Action
COX-1 InhibitionCyclooxygenase-125 µMProstaglandin synthesis inhibition
COX-2 InhibitionCyclooxygenase-230 µMProstaglandin synthesis inhibition
Antimicrobial - Staphylococcus aureusGram-positive bacteria32 µg/mL (Bactericidal)Cell membrane disruption
Antimicrobial - Escherichia coliGram-negative bacteria64 µg/mL (Bacteriostatic)Growth inhibition
Antimicrobial - Pseudomonas aeruginosaGram-negative bacteria128 µg/mL (Bacteriostatic)Growth inhibition
Anticancer - MCF-7 (Breast Cancer)Breast cancer cell line15 µMApoptosis induction
Anticancer - A549 (Lung Cancer)Lung cancer cell line20 µMCell cycle arrest
Anticancer - HeLa (Cervical Cancer)Cervical cancer cell line18 µMProliferation inhibition

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.98%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

290835-85-7

Wikipedia

2',6'-Dichloro-3'-fluoroacetophenone

Dates

Last modified: 08-15-2023

Explore Compound Types